6-(Butylamino)pyridine-3-carboxamide
Description
6-(Butylamino)pyridine-3-carboxamide is a pyridine-derived compound featuring a butylamino substituent at the 6-position and a carboxamide group at the 3-position. The butylamino group confers moderate lipophilicity, balancing solubility and membrane permeability, while the carboxamide moiety enhances hydrogen-bonding capacity, a critical feature for biological interactions. This compound is hypothesized to serve as an intermediate in drug development, particularly for kinase inhibitors or receptor modulators, given the prevalence of pyridinecarboxamides in such contexts.
Properties
CAS No. |
6960-23-2 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-(butylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-9-5-4-8(7-13-9)10(11)14/h4-5,7H,2-3,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
RZTSKOPHJWZEBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
NSC 69798 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
NSC 69798 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 69798 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Lipophilicity : The butyl chain in the target compound provides moderate hydrophobicity compared to the aromatic substituent in (higher lipophilicity) and the polar morpholine group in (lower lipophilicity).
- Reactivity : The carboxamide group in the target compound and offers hydrogen-bonding capacity, while the ester group in increases electrophilicity, favoring nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
